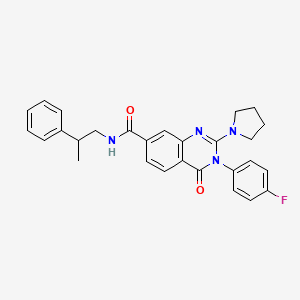
3-(4-fluorophenyl)-4-oxo-N-(2-phenylpropyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorophenyl)-4-oxo-N-(2-phenylpropyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H27FN4O2 and its molecular weight is 470.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-fluorophenyl)-4-oxo-N-(2-phenylpropyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide (commonly referred to as Compound X ) is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X is characterized by its complex structure, which includes a fluorophenyl group, a pyrrolidine moiety, and a carboxamide functional group. Its molecular formula is C26H24FN3O3 with a molecular weight of approximately 417.47 g/mol . The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that Compound X exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells through the inhibition of key signaling pathways, such as those involving indoleamine 2,3-dioxygenase (IDO) .
Immunomodulatory Effects
Compound X has been identified as an inhibitor of IDO, an enzyme involved in the catabolism of tryptophan that plays a crucial role in immune regulation and tumor-induced immunosuppression. By inhibiting IDO activity, Compound X may enhance the effectiveness of existing cancer therapies and improve immune responses against tumors .
In Vitro Studies
A series of in vitro experiments demonstrated that Compound X effectively reduced cell viability in several cancer cell lines. The IC50 values ranged from 1.5 to 5 μM , indicating potent activity compared to standard chemotherapeutic agents.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.63 | Induction of apoptosis |
| A549 (Lung) | 2.10 | Cell cycle arrest |
| HeLa (Cervical) | 4.00 | Inhibition of IDO |
In Vivo Studies
Preclinical studies using murine models have shown that administration of Compound X leads to significant tumor regression. The compound was administered at doses ranging from 10 to 30 mg/kg , with observed improvements in survival rates and tumor size reduction.
Case Studies
- Combination Therapy : A study investigated the effects of combining Compound X with traditional chemotherapeutics in mice bearing xenograft tumors. Results indicated synergistic effects, enhancing overall efficacy compared to monotherapy.
- Immunotherapy Enhancement : In another case study, patients receiving immunotherapy for melanoma showed improved outcomes when treated with Compound X alongside standard immunotherapeutic agents.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-4-oxo-N-(2-phenylpropyl)-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O2/c1-19(20-7-3-2-4-8-20)18-30-26(34)21-9-14-24-25(17-21)31-28(32-15-5-6-16-32)33(27(24)35)23-12-10-22(29)11-13-23/h2-4,7-14,17,19H,5-6,15-16,18H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLWBKYRWCLACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCCC3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













